molecular formula C8H10N2OS B11940506 4-Methoxybenzenecarbothiohydrazide

4-Methoxybenzenecarbothiohydrazide

Cat. No.: B11940506
M. Wt: 182.25 g/mol
InChI Key: LWUCPXUQMBECHJ-UHFFFAOYSA-N
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Description

4-Methoxybenzenecarbothiohydrazide is an organic compound with the molecular formula C8H10N2OS It is a derivative of benzenecarbothiohydrazide, where a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzenecarbothiohydrazide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzenecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methoxybenzenecarbothiohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzenecarbothiohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins or nucleic acids.

Comparison with Similar Compounds

    4-Methoxybenzhydrazide: Similar in structure but lacks the thio group.

    4-Phenylthiosemicarbazide: Contains a phenyl group instead of a methoxy group.

    Thiosemicarbazide: Lacks the aromatic ring and methoxy group.

Uniqueness: 4-Methoxybenzenecarbothiohydrazide is unique due to the presence of both a methoxy group and a thiosemicarbazide moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

4-methoxybenzenecarbothiohydrazide

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)8(12)10-9/h2-5H,9H2,1H3,(H,10,12)

InChI Key

LWUCPXUQMBECHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NN

Origin of Product

United States

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